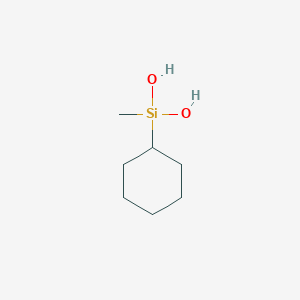

Cyclohexyl-methyl-silanediol

Description

BenchChem offers high-quality Cyclohexyl-methyl-silanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl-methyl-silanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-dihydroxy-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-10(8,9)7-5-3-2-4-6-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOCFEWLANXFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1CCCCC1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017120 | |

| Record name | Cyclohexyl-methyl-silanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18295-72-2 | |

| Record name | Cyclohexyl-methyl-silanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclohexyl-methyl-silanediol as a Bioisostere for Transition State Mimicry in Protease Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteases are a critical class of enzymes involved in a vast array of physiological and pathophysiological processes, making them prime targets for therapeutic intervention. A highly successful strategy in protease inhibitor design is the mimicry of the tetrahedral transition state formed during peptide bond hydrolysis. This guide provides a detailed technical overview of the use of the silanediol functional group, specifically within peptidomimetic structures, as a stable and effective mimic of this transient state. We will explore the underlying biochemical principles, the chemical synthesis of these inhibitors, and the essential experimental workflows required for their validation, including kinetic analysis and X-ray crystallography. This document serves as a comprehensive resource for researchers aiming to leverage organosilicon chemistry in the rational design of potent and selective protease inhibitors.

The Principle: Intercepting the Proteolytic Mechanism

Proteases catalyze the cleavage of peptide bonds through hydrolysis. For many major classes, including serine and cysteine proteases, this proceeds via a two-step nucleophilic substitution mechanism. The critical, high-energy intermediate in this process is a tetrahedral species formed when the catalytic nucleophile (the hydroxyl group of serine or the thiol group of cysteine) attacks the carbonyl carbon of the scissile peptide bond.[1]

This tetrahedral intermediate is the transition state of the reaction, and according to transition state theory, enzymes have the highest binding affinity for this transient structure. Therefore, a stable molecule that geometrically and electronically mimics this intermediate can act as a potent competitive inhibitor, binding to the active site with high affinity and blocking substrate access.[2][3]

The Challenge of Mimicry

The natural tetrahedral intermediate is inherently unstable. While simple ketone or aldehyde hydrates can mimic the gem-diol structure, they are often reactive and can form undesirable covalent bonds with other biological nucleophiles in vivo.[2][3] This necessitates the design of non-hydrolyzable isosteres that are stable under physiological conditions yet retain the key structural features of the transition state.

The Silanediol Solution: A Superior Transition State Isostere

The dialkylsilanediol group has emerged as a highly effective and stable mimic of the hydrated carbonyl (geminal diol) motif.[3][4] Silicon's larger atomic radius and its ability to form a stable tetrahedral geometry with two hydroxyl groups make the silanediol an excellent bioisostere for the transition state intermediate.[4][5]

When incorporated into a peptide-like scaffold, the silanediol core is recognized by the protease active site. The two hydroxyl groups can form critical hydrogen bonds with active site residues, similar to the interactions that stabilize the true transition state. This approach has proven successful in developing potent inhibitors for multiple protease classes, including metalloproteases, aspartic proteases, and serine proteases.[5][6][7]

Caption: Comparison of a peptide bond, its tetrahedral intermediate, and the silanediol mimic.

Role of the Cyclohexyl and Methyl Groups

In a peptidomimetic inhibitor, the organic groups attached to the silicon atom (e.g., cyclohexyl and methyl) function analogously to amino acid side chains. They occupy the specificity pockets (S1, S2, etc.) of the protease active site.

-

Cyclohexyl Group: A bulky, hydrophobic group like cyclohexyl can be designed to fit into a large, nonpolar S1 or S2 pocket, contributing significantly to binding affinity and selectivity.

-

Methyl Group: A smaller methyl group provides steric bulk and stability while allowing for flexibility in how the inhibitor is positioned within the active site.

The rational selection of these "R-groups" on the silicon atom is crucial for tailoring the inhibitor to a specific protease target.

Synthesis of Silanediol-Based Protease Inhibitors

A general and efficient method for synthesizing silanediol-based transition-state isosteres has been developed, often involving a convergent two-step sequence.[2][3] The core principle is the creation of a di-substituted silane that can be readily oxidized or hydrolyzed to the final silanediol.

Generalized Synthetic Workflow

The synthesis can be logically broken down into the formation of a key silane intermediate followed by deprotection/oxidation to yield the final silanediol peptidomimetic.

Caption: Generalized workflow for the synthesis of a silanediol protease inhibitor.

Detailed Experimental Protocol: Example Synthesis

This protocol is a representative example based on established methods for creating silanediol inhibitors.[2][3][6][7]

Objective: Synthesize a dipeptide analogue where the scissile bond is replaced by a cyclohexyl-methyl-silanediol group.

Materials:

-

Cyclohexyl(methyl)dichlorosilane

-

N-protected amino acid ester (Fragment 1)

-

Lithium naphthalenide

-

Imine derived from second amino acid component (Fragment 2)

-

Anhydrous solvents (THF, Diethyl Ether)

-

Reagents for oxidation/hydrolysis (e.g., H₂O₂, triflic acid)

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Preparation of the Silyl Anion:

-

Dissolve cyclohexyl(methyl)dichlorosilane in anhydrous THF under an argon atmosphere at -78 °C.

-

Add a solution of lithium naphthalenide dropwise until a persistent dark green color is observed, indicating the formation of the silyl anion.

-

-

Reaction with Imine:

-

In a separate flask, prepare the imine from the desired N-terminal amino acid derivative.

-

Add the freshly prepared silyl anion solution to the imine solution at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

-

-

Workup and Purification of Intermediate:

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting di-substituted silane intermediate using silica gel column chromatography.

-

-

Hydrolysis to Silanediol:

-

Dissolve the purified silane intermediate in a suitable solvent mixture (e.g., THF/water).

-

Add an acid catalyst (e.g., a few drops of triflic acid) or perform an oxidative cleavage if a phenylsilane precursor was used.[5]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Final Purification:

-

Neutralize the reaction mixture.

-

Extract the final silanediol product.

-

Purify via preparative HPLC to obtain the high-purity inhibitor.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Self-Validation: Each step must be monitored for completion. The purity and identity of the intermediate and final product must be rigorously confirmed by spectroscopic methods to ensure the correct compound is carried forward for biological testing.

Experimental Validation of Inhibitory Activity

Once synthesized, the compound must be tested to confirm its activity and characterize its interaction with the target protease.

Kinetic Analysis for Potency Determination

Enzyme kinetics are used to determine the inhibitor's potency, typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Objective: Determine the Kᵢ value of the synthesized silanediol inhibitor against a target serine protease (e.g., chymotrypsin).[7]

Materials:

-

Target protease (e.g., bovine α-chymotrypsin)

-

Fluorogenic or chromogenic substrate for the protease

-

Synthesized silanediol inhibitor, dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)

-

96-well microplates (black plates for fluorescence assays)

-

Microplate reader

Protocol:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer.

-

Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the low nanomolar range, chosen to give a linear reaction rate over 10-15 minutes.

-

Prepare a stock solution of the substrate in assay buffer. The final concentration will be varied around the known Kₘ value for the enzyme.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the inhibitor dilutions to the appropriate wells (include a DMSO-only control).

-

Add 20 µL of the enzyme solution to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Monitor Reaction:

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately place the plate in the microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Monitor the increase in fluorescence or absorbance over time (e.g., every 30 seconds for 15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a linearized form like a Lineweaver-Burk plot.

-

Determine the Kᵢ value by fitting the data to the appropriate model for competitive inhibition using nonlinear regression software (e.g., GraphPad Prism).

-

Data Presentation:

| Inhibitor | Target Protease | Kᵢ (nM) | Reference |

| Silanediol Peptidomimetic 1 | Chymotrypsin | 107 | [6][7] |

| Silanediol Tripeptide Mimic | Angiotensin-Converting Enzyme | 14 | [5] |

| Diol-based Inhibitor 4a | HIV-1 Protease | 1.0 | [8] |

X-ray Crystallography for Structural Validation

To definitively prove that the silanediol acts as a transition state mimic, it is essential to determine the three-dimensional structure of the inhibitor bound to the protease active site.[9]

Objective: Obtain a high-resolution crystal structure of the target protease in complex with the silanediol inhibitor.

Caption: Experimental workflow for X-ray crystallography of a protease-inhibitor complex.

Protocol Overview:

-

Protein Purification: The target protease must be expressed and purified to >95% homogeneity.

-

Complex Formation: The purified protease is incubated with a molar excess of the silanediol inhibitor to ensure complete binding.

-

Crystallization: The protein-inhibitor complex is screened against a wide range of crystallization conditions (precipitants, buffers, salts) using techniques like hanging-drop or sitting-drop vapor diffusion.[10]

-

Data Collection: Once suitable crystals are grown, they are flash-frozen in liquid nitrogen and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded.[9]

-

Structure Determination: The diffraction data are processed to generate an electron density map.[9] By fitting a molecular model of the protein into this map, the precise atomic coordinates of the enzyme and the bound inhibitor can be determined and refined.[11]

Expected Outcome: The resulting structure should clearly show the silanediol moiety positioned in the active site, with its hydroxyl groups forming hydrogen bonds with the catalytic residues (e.g., the catalytic dyad/triad) and the oxyanion hole, thus confirming its role as a transition state mimic.

Conclusion and Future Directions

The use of silanediols as transition state mimics represents a powerful and validated strategy in modern medicinal chemistry for the design of protease inhibitors.[2] The cyclohexyl-methyl-silanediol core, when incorporated into larger peptidomimetic frameworks, offers a chemically stable and synthetically accessible scaffold for creating potent and selective inhibitors. Future work in this field will likely focus on expanding the diversity of substituents on the silicon atom to target a wider range of proteases with improved pharmacokinetic properties, potentially leading to new therapeutics for diseases ranging from viral infections to cancer and inflammatory disorders.[6][12][13]

References

-

Chen, P., et al. (2002). A Concise Synthesis of Silanediol-Based Transition-State Isostere Inhibitors of Proteases. Organic Letters, 4(7), 1259–1261*. [Link]

-

MDPI. (2023). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. MDPI. [Link]

-

Leah, B. (2021). Proteases and their inhibitors - a biochemist's overview of the what, where, when, & how. [Link]

-

Wang, J., et al. (2019). Inhibitory Effect of Protease Inhibitors on Larval Midgut Protease Activities and the Performance of Plutella xylostella (Lepidoptera: Plutellidae). Insects, 10(1), 23*. [Link]

-

Singh, S., & Sieburth, S. M. (2012). Serine Protease Inhibition by a Silanediol Peptidomimetic. Organic Letters, 14(17), 4422–4425*. [Link]

-

MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

-

Singh, S., & Sieburth, S. M. (2012). Serine protease inhibition by a silanediol peptidomimetic. PubMed. [Link]

-

Sieburth, S. M., et al. (2009). Silicon-based metalloprotease inhibitors: synthesis and evaluation of silanol and silanediol peptide analogues as inhibitors of angiotensin-converting enzyme. Journal of Medicinal Chemistry, 52(5), 1373–1385*. [Link]

-

Nalam, M. N., et al. (2009). Design and synthesis of novel P2 substituents in diol-based HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6438–6442*. [Link]

- Google Patents. One-step synthesizing cyclohexyl methyl dimethoxy silane without solvent.

-

Swain, A. L., et al. (1991). X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor. Proceedings of the National Academy of Sciences, 88(19), 8805–8809*. [Link]

-

JoVE. (2022). Protein Crystallization for X-ray Crystallography. [Link]

-

MDPI. (2021). Proteolytic Activity Inhibition in Gingival Fluid by Cysteine Protease Inhibitors Obtained from Egg White and Fallopia japonica Extract: An In Vitro Study. MDPI. [Link]

-

Showerman, M. A., et al. (2017). Organosilicon Molecules with Medicinal Applications. Chemical Reviews, 117(15), 9811–9837*. [Link]

-

PubChem. Cyclohexyl-methyl-silanediol. [Link]

-

MDPI. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]

-

Ma, C., et al. (2021). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. mBio, 12(1)*. [Link]

-

Turk, V., et al. (2012). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. Biological Chemistry, 393(9), 831–840*. [Link]

-

University of Kansas. Design and Synthesis of Proteinase Inhibitors. [Link]

-

InTechOpen. (2012). Transition State Analogues of Enzymatic Reaction as Potential Drugs. [Link]

-

Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]

-

Stanford University. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. [Link]

-

Rupp, J., et al. (2015). Production, crystallization and X-ray diffraction analysis of the protease CT441 from Chlamydia trachomatis. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 12), 1629–1633*. [Link]

-

Nalam, M. N., et al. (2010). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 53(14), 5258–5270*. [Link]

-

Chen, P., et al. (2002). A Concise Synthesis of Silanediol-Based Transition-State Isostere Inhibitors of Proteases. American Chemical Society. [Link]

-

Arizona State University. Structures of proteins and cofactors: X-ray crystallography. [Link]

-

Frontiers. (2017). Plant Protease Inhibitors in Therapeutics-Focus on Cancer Therapy. [Link]

-

Stevens Institute of Technology. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. [Link]

-

Organic Syntheses. Ketone, cyclohexyl methyl. [Link]

-

MDPI. (2018). Design and Synthesis of Cysteine Protease Inhibitors. MDPI. [Link]

-

National Institutes of Health. Mechanisms Of Macromolecular Protease Inhibitors. [Link]

-

MDPI. (2022). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. MDPI. [Link]

-

ResearchGate. Scheme 1. Synthesis of cyclohexyl-1,1.... [Link]

Sources

- 1. Protease Inhibitors [labome.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Silicon-based metalloprotease inhibitors: synthesis and evaluation of silanol and silanediol peptide analogues as inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serine Protease Inhibition by a Silanediol Peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine protease inhibition by a silanediol peptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel P2 substituents in diol-based HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]

- 13. Frontiers | Plant Protease Inhibitors in Therapeutics-Focus on Cancer Therapy [frontiersin.org]

Methodological & Application

Application Note: Fluoride-Free Palladium-Catalyzed Cross-Coupling of Silanediols (Hiyama-Denmark Protocol)

Executive Summary

The palladium-catalyzed cross-coupling of organosilicon reagents (Hiyama coupling) has traditionally relied on fluoride activators (e.g., TBAF) to trigger transmetallation. While effective, fluoride sources are often incompatible with silyl protecting groups and can etch reaction glassware.

This guide details the Hiyama-Denmark coupling , a robust, fluoride-free alternative utilizing organosilanediols (

Mechanistic Insight: The Silanolate Switch

The success of silanediol coupling hinges on the in situ formation of a silanolate species. Unlike neutral silanes, which are unreactive toward transmetallation, the anionic silanolate possesses a high-energy HOMO that facilitates transfer of the organic ligand to the palladium center.

The Catalytic Cycle

The mechanism departs from the traditional Suzuki or Stille cycles primarily at the transmetallation stage.

-

Activation: The neutral silanediol is deprotonated by a Brønsted base (e.g., NaO

Bu, TMSOK) to form a mono-anionic silanolate. -

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

-

Ligand Exchange: The halide on the Pd(II) complex is displaced by the base or the silanolate oxygen.

-

Transmetallation: This is the rate-determining step. The organic group transfers from the silicon to the palladium via a 4-membered transition state.

-

Reductive Elimination: The C-C bond forms, regenerating Pd(0).

Pathway Visualization

Figure 1: The fluoride-free Hiyama-Denmark catalytic cycle emphasizing base-mediated silanolate activation.

Optimization Guide: Critical Parameters

The Base: The "On" Switch

The choice of base is the single most critical variable. It serves two roles: scavenging the halide leaving group and activating the silicon.

| Base | Characteristics | Recommended Use |

| NaO | Mild, soluble in toluene/THF. | Standard. Best for general aryl-aryl couplings. |

| TMSOK | Potassium Trimethylsilanolate.[1][2][3] Highly soluble, anhydrous source of silanolate. | High Performance. Use for sterically hindered substrates or when strictly anhydrous conditions are required. |

| Ag | Mild oxidant/base. | Legacy/Niche. Useful if phosphine ligands are unstable, but expensive and heterogeneous. |

| NaH | Strong base. | Pre-activation. Use to generate the silanolate before adding the catalyst if the substrate is base-sensitive. |

Catalyst & Ligand Architecture

Unlike boronic acids, silanediols are sterically demanding.

-

Pd Source: Pd(OAc)

or Pd -

Ligands: Electron-rich, bulky phosphines facilitate the difficult transmetallation step.

-

First Choice:SPhos or XPhos (Buchwald biaryl phosphines).

-

Alternative: P(

Bu)

-

Solvent Systems

The solvent must solubilize the silanolate salt.

-

Toluene: Excellent for NaO

Bu systems. -

DME/THF: Required for higher solubility of polar intermediates.

-

Water Content: While silanediols are stable to water, the coupling is best performed under anhydrous conditions to prevent competitive protodesilylation of the activated silanolate.

Standard Operating Protocol (SOP)

Objective: Cross-coupling of 4-iodoanisole (Aryl Halide) with Phenylsilanediol (Silanediol).

Reagent Preparation

-

Silanediol Precursors: If the silanediol is not commercially available, it can be generated via hydrolysis of the corresponding dichlorosilane or diethoxysilane. Note: Freshly prepared silanediols often exhibit higher reactivity.

-

Drying: Ensure all glassware is flame-dried or oven-dried (120°C) and cooled under Argon.

Step-by-Step Procedure

-

Charge Reaction Vessel: In a glovebox or under active Argon flow, add the following to a reaction vial equipped with a magnetic stir bar:

-

Pd(OAc)

(2.2 mg, 0.01 mmol, 2 mol%) -

PPh

(10.5 mg, 0.04 mmol, 8 mol%) [Or SPhos for hindered substrates] -

Aryl Iodide (0.5 mmol, 1.0 equiv)

-

Phenylsilanediol (0.75 mmol, 1.5 equiv)

-

NaO

Bu (96 mg, 1.0 mmol, 2.0 equiv)

-

-

Solvent Addition:

-

Seal the vial with a septum cap.

-

Inject anhydrous Toluene (2.0 mL) via syringe.

-

Note: The solution typically turns dark (orange/brown) indicating Pd(0) formation.

-

-

Reaction:

-

Heat the mixture to 50–70 °C in an oil bath or heating block.

-

Stir vigorously for 6–12 hours.

-

Monitoring: Check conversion via TLC or LC-MS. Look for the disappearance of the Aryl Iodide.

-

-

Work-up:

-

Purification:

-

Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

-

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Incomplete activation of silanediol. | Switch base to TMSOK (2 equiv). Increase Temp to 90°C. |

| Protodesilylation (Ar-H) | Moisture in solvent or "wet" base. | Use freshly distilled toluene. Ensure base is anhydrous.[3][6] |

| Homocoupling (Ar-Ar) | Oxidative coupling of silanediol. | Degas solvent thoroughly (freeze-pump-thaw). Reduce catalyst loading. |

| Black Precipitate Early | Catalyst decomposition ("Pd Black"). | Increase ligand:Pd ratio (4:1). Switch to Pd |

Workflow Logic Diagram

Figure 2: Decision tree for experimental design and optimization.

References

-

Denmark, S. E., & Ober, M. H. (2004). Organosilanediols: A New Class of Silicon-Based Cross-Coupling Reagents.[7][8] Aldrichimica Acta, 36(3), 75-85.

-

Denmark, S. E., & Regens, C. S. (2008).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499.

-

Hirabayashi, K., Mori, A., & Hiyama, T. (2000). Palladium-Catalyzed Cross-Coupling of Silanediols: An Alternative to the Suzuki–Miyaura Coupling. Tetrahedron Letters, 41(45), 8743-8746.

-

Bock, M. J., & Denmark, S. E. (2024).[1] Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters (Highlighting TMSOK usage). Journal of Organic Chemistry, 89, 16195-16202.[1]

Sources

- 1. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]

- 2. Halide Salts Alleviate TMSOK Inhibition in Suzuki-Miyaura Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Silicon-Based Cross-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]

Precision Synthesis of Poly(cyclohexylmethylsiloxane) (PCMPS) from Silanediol Precursors

Part 1: Strategic Overview & Mechanism

The Challenge of Cyclohexyl-Methyl-Silanediol

Poly(cyclohexylmethylsiloxane) (PCMPS) represents a high-value target in silicone chemistry due to its high refractive index (approx. 1.46–1.50) and enhanced thermal stability compared to standard polydimethylsiloxane (PDMS). The cyclohexyl group imparts significant lipophilicity and rigidity, making it a candidate for advanced optical coatings and biomedical encapsulants.

However, the polymerization of cyclohexyl-methyl-silanediol (CyMeSi(OH)₂) presents a specific kinetic challenge:

-

Steric Hindrance: The bulky cyclohexyl group retards the nucleophilic attack required for chain extension.

-

Cyclization vs. Elongation: In solution, the thermodynamic equilibrium heavily favors the formation of cyclic oligomers (typically cyclic trimers,

, or tetramers, -

Stereochemistry: Unlike PDMS, the silicon atom in PCMPS is a pseudo-asymmetric center. The physical properties of the resulting polymer depend heavily on the tacticity (isotactic vs. syndiotactic arrangement) of the cyclohexyl groups.

The Solution: Non-Equilibrium & Solid-State Routes

To achieve controlled polymerization, we cannot rely on simple acid-catalyzed equilibration (which yields cyclics). Instead, we employ nucleophilic condensation with azeotropic dehydration or solid-state topotactic polymerization .

Mechanistic Workflow

The following diagram outlines the critical decision pathways for synthesizing PCMPS.

Figure 1: Strategic workflow for the polymerization of cyclohexyl-methyl-silanediol, highlighting the divergence between solution and solid-state methodologies.

Part 2: Experimental Protocols

Protocol 1: Monomer Purification (The Foundation)

Rationale: Commercial silanediols often contain trace HCl or chlorosilanes. Even ppm levels of acid will catalyze rapid, uncontrolled self-condensation into cyclic species upon heating.

Materials:

-

Solvent: Hexane/Ethyl Acetate mix (80:20 v/v)

-

Neutralizing agent: Sodium Bicarbonate (

)

Procedure:

-

Dissolution: Dissolve the crude diol in the Hexane/EtOAc mixture at 40°C.

-

Neutralization: Wash the organic phase twice with saturated aqueous

, then once with brine. This removes acidic impurities. -

Drying: Dry the organic phase over anhydrous

for 2 hours. Filter. -

Recrystallization: Concentrate the filtrate via rotary evaporation until saturation. Cool to 4°C overnight. White needle-like crystals should form.

-

Validation: Verify purity via

NMR. The silanol proton (

Protocol 2: Controlled Solution Condensation (Route A)

Rationale: This method uses Barium Hydroxide (

Reagents:

-

Purified CyMeSi(OH)₂ (10.0 g, ~62 mmol)

-

Catalyst: Barium Hydroxide Octahydrate (

) (0.1 mol%) -

Solvent: Toluene (anhydrous)

-

Methanol (for quenching)

Step-by-Step:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser. Connect the top of the condenser to a nitrogen line (bubbler).

-

Loading: Charge the flask with CyMeSi(OH)₂ and Toluene. Critical: Maintain a high concentration (approx. 40-50 wt% solids). Dilute solutions favor cyclization (Ruggli-Ziegler dilution principle).

-

Catalysis: Add the

catalyst. -

Reaction: Heat the mixture to reflux (approx. 110°C).

-

Water Removal: Monitor the Dean-Stark trap. As condensation proceeds ($ \equiv Si-OH + HO-Si \equiv \rightarrow \equiv Si-O-Si \equiv + H_2O $), water will separate in the trap.

-

Duration: Reaction is typically complete when water evolution ceases (4–12 hours depending on scale).

-

-

Quenching: Cool to room temperature. Add a slight excess of Trimethylchlorosilane (TMS-Cl) or Methanol to cap the terminal silanols if a non-reactive fluid is desired. For reactive prepolymers, skip this step.

-

Filtration: Filter the solution through a 0.45

PTFE membrane to remove the insoluble Barium salt. -

Isolation: Remove volatiles under reduced pressure (vacuum line) to yield a viscous, clear oil.

Protocol 3: Solid-State Polymerization (Route B - Advanced)

Rationale: Sterically hindered silanediols can form hydrogen-bonded crystals. Heating these crystals below their melting point allows for topotactic polymerization , where the pre-alignment of molecules in the crystal lattice directs the condensation, often yielding higher stereoregularity (tacticity) than solution methods.

Procedure:

-

Preparation: Grind the purified crystalline monomer into a fine powder.

-

Annealing: Place the powder in a vacuum oven.

-

Thermal Step: Heat to 100°C (must be below the melting point of the diol, which is typically >130°C for bulky diols, but verify via DSC first).

-

Vacuum: Apply high vacuum (< 0.1 mbar) to remove water as it is generated. This drives the equilibrium forward (Le Chatelier's principle).

-

Time Course: Maintain conditions for 24–48 hours.

-

Workup: Dissolve the resulting solid in THF and precipitate into Methanol to remove unreacted monomer.

Part 3: Characterization & Data Analysis

Quantitative Validation Table

Compare your results against these standard metrics to validate the polymerization success.

| Parameter | Method | Target Specification | Interpretation |

| Appearance | Visual | Clear, viscous oil / gum | Haze indicates residual catalyst or silsesquioxane formation. |

| Molecular Weight ( | GPC (Toluene, Polystyrene std) | 5,000 – 25,000 Da | Lower |

| Polydispersity (PDI) | GPC | 1.5 – 2.5 | >3.0 indicates branching or uncontrolled redistribution. |

| Tacticity | Distinct splitting patterns | Chemical shift sensitivity to triad sequences (iso/syndio). | |

| Refractive Index | Refractometer | > 1.460 | Confirming high cyclohexyl content. |

NMR Interpretation

The

-

Monomer (

): Single peak (approx. -32 ppm). -

Polymer (

): Main chain signal (approx. -35 to -45 ppm). -

Cyclics: Sharp peaks often shifted slightly upfield from the linear polymer signal.

-

End-Groups (

): Small peaks visible if

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Molecular Weight | High Cyclization | Increase monomer concentration in Protocol 2 (Solution). Switch to Protocol 3 (Solid State). |

| Gelation (Insoluble) | Crosslinking ( | Monomer impure (contains trichlorosilanes). Re-purify monomer. |

| Cloudiness | Residual Catalyst | Use finer filtration (0.2 |

| Low Yield | Incomplete Condensation | Ensure efficient water removal (azeotrope or high vacuum). |

References

- Clarson, S. J., & Semlyen, J. A. (1993). Siloxane Polymers. Prentice Hall.

-

M. J. K. Thomas. (2010). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. ResearchGate. Link

-

Li, X., et al. (2020). Catalytic asymmetric synthesis of silicon-stereogenic organosilanes. Shaanxi Normal University. Link

- Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press. (Reference for refractive index and thermal properties of non-standard silicones).

-

PubChem. (n.d.). Cyclohexyl-methyl-silanediol Compound Summary. National Library of Medicine. Link

Sources

Precision Hydrolysis of Cyclohexyl(methyl)dimethoxysilane: Protocols for Silanediol Synthesis and Stability Profiling

Application Note: AN-Si-CHMDS-01

Executive Summary

Cyclohexyl(methyl)dimethoxysilane (CHMDS) is a critical organosilicon intermediate. In polymer chemistry, it serves as a high-performance external electron donor for Ziegler-Natta catalysts, regulating stereoregularity in polypropylene synthesis. In drug development, the hydrolysis product—cyclohexylmethylsilanediol —is a sought-after motif for protease inhibitors, acting as a stable transition-state analog.

This guide provides a rigorous, field-proven protocol for the controlled hydrolysis of CHMDS. Unlike simple alkyl silanes, the steric bulk of the cyclohexyl group creates a "kinetic shield," requiring specific optimization of pH and solvent polarity to achieve complete hydrolysis without triggering irreversible condensation into siloxanes.

Mechanistic Insight: The Steric Anchor Effect

Successful hydrolysis requires navigating two competing reactions: Hydrolysis (desired) and Condensation (often undesired).[1]

-

The Challenge: The cyclohexyl ring acts as a steric anchor. It slows the initial attack of water on the silicon atom compared to unhindered silanes (e.g., dimethyldimethoxysilane).

-

The Solution: We utilize an Acid-Catalyzed Nucleophilic Substitution (

-Si) mechanism. Under acidic conditions, the methoxy oxygen is protonated, making it a better leaving group (

Reaction Scheme

Caption: Stepwise acid-catalyzed hydrolysis pathway. Note that the silanediol (green) is the kinetic product, while siloxanes (red) are thermodynamic sinks to be avoided.

Safety & Handling

-

Hazard: Hydrolysis releases Methanol (Toxic, Flammable).

-

Control: All reactions must be performed in a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Waste: Aqueous waste will contain methanol; dispose of as halogen-free organic solvent waste.

Protocol A: Synthesis of Cyclohexylmethylsilanediol

Objective: Isolate high-purity silanediol for biological screening or crystallographic study.

Materials

| Reagent | Purity/Grade | Role |

| Cyclohexyl(methyl)dimethoxysilane | >98% | Precursor |

| Tetrahydrofuran (THF) | HPLC Grade | Solvent (miscibility) |

| Acetic Acid (glacial) | ACS Reagent | Catalyst |

| Water | Deionized (18 MΩ) | Reactant |

| Sodium Bicarbonate | Sat. Solution | Quenching Agent |

Experimental Workflow

Caption: Operational workflow for the controlled hydrolysis of CHMDS.

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.88 g (10 mmol) of Cyclohexyl(methyl)dimethoxysilane in 20 mL of THF. Cool to 0°C in an ice bath.

-

Why THF? It solubilizes both the lipophilic silane and the water required for hydrolysis.

-

-

Catalysis: Prepare a solution of 0.5 mL glacial acetic acid in 2 mL water. Add this dropwise to the cold silane solution.

-

Why Acetic Acid? Strong mineral acids (HCl) can accelerate condensation too aggressively. Acetic acid provides a "soft" protonation source.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature. Stir for an additional 4–6 hours.

-

Validation: Take a 50 µL aliquot, dilute in

, and check

-

-

Quenching: Pour the reaction mixture into 20 mL of cold saturated

solution.-

Critical: Do not let the pH rise above 7.5, or rapid condensation to siloxanes will occur.

-

-

Isolation: Extract with Ethyl Acetate (

mL). Wash the combined organics with brine ( -

Drying: Dry over anhydrous

for 10 minutes. Filter and concentrate under reduced pressure (Rotavap) at <30°C .-

Warning: High heat promotes self-condensation.

-

-

Result: The product, cyclohexylmethylsilanediol, is typically obtained as a waxy white solid or viscous oil. Store at -20°C under Argon.

Analytical Validation

To ensure the protocol worked, compare your data against these standard values.

Table 1: NMR Spectral Data

| Nucleus | Species | Chemical Shift ( | Multiplicity | Assignment |

| Precursor | 3.52 | Singlet (6H) | ||

| Product | 4.5 - 5.5 | Broad Singlet (2H) | ||

| Both | 0.1 - 0.2 | Singlet (3H) | ||

| Both | 0.8 - 1.8 | Multiplet (11H) | Cyclohexyl Ring | |

| Precursor | -2.0 to -5.0 | Singlet | ||

| Product | -10.0 to -15.0 | Singlet | ||

| Impurity | -20.0 to -22.0 | Singlet | Siloxane Dimer ( |

Note:

Troubleshooting & Optimization

Problem: Product is an insoluble gel or white powder.

-

Cause: Uncontrolled condensation (polymerization).

-

Fix:

-

Reduce acid concentration by 50%.

-

Ensure temperature during evaporation never exceeds 30°C.

-

Use a "buffered hydrolysis" method (Sodium Acetate/Acetic Acid buffer pH 4.5).

-

Problem: Incomplete hydrolysis (Methoxy signals persist).

-

Cause: Steric hindrance of the cyclohexyl group preventing water attack.

-

Fix:

-

Increase reaction time to 12 hours.

-

Switch solvent to Acetone/Water (increases water solubility).

-

Increase temperature strictly to 35°C (monitor closely).

-

Problem: Phase separation during reaction.

-

Cause: Silane is too hydrophobic for the chosen water ratio.

-

Fix: Increase the volume of THF or add Methanol as a co-solvent (though this slows the equilibrium shift, it ensures homogeneity).

References

-

General Hydrolysis Kinetics

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Polymers, 11(3), 537. Link

-

-

Steric Effects in Organosilanes

-

Loy, D. A., et al. (2000). Substituent effects on the sol-gel chemistry of organotrialkoxysilanes. Chemistry of Materials, 12(11), 3624-3630. Link

-

-

NMR Characterization

-

Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Link

-

-

Safety Data

-

Synthesis Context

-

Arkles, B. (1997). Silane Coupling Agents: Connecting Across Boundaries. Gelest Catalog. Link

-

Sources

Technical Application Note: Cyclohexyl-Methyl-Silanediol as a Hydrogen-Bonding Organocatalyst

Executive Summary

Silanediols (

This guide details the handling, mechanism, and application of cyclohexyl-methyl-silanediol. Critical Warning: Unlike their urea counterparts, alkyl silanediols are prone to self-condensation (forming siloxanes). This protocol includes specific "Stability Check" steps to validate catalyst integrity before use.

Catalyst Profile & Mechanism[2][3][4][5][6]

Physicochemical Properties

-

Chemical Structure: A central silicon atom bonded to one methyl group, one cyclohexyl group, and two hydroxyl groups.[2]

-

Acidity (pKa): Silanediols are more acidic than corresponding carbinols (approx. pKa 12–15 in DMSO), allowing them to activate weak electrophiles or bind anions effectively.

-

Geometry: The tetrahedral geometry creates a specific "bite angle" between the two -OH groups, ideal for binding oxyanions (like nitro groups or carboxylates) or halides.

Mechanism of Action: Anion Binding

The primary mode of action is Dual Hydrogen-Bond Donation . The silanediol acts as a receptor for Lewis basic sites on electrophiles (LUMO lowering) or stabilizes anionic transition states (anion binding).

Diagram 1: Mechanistic Pathway of Silanediol Activation

Caption: The catalytic cycle relies on the reversible formation of an activated H-bond complex. Note the competing irreversible pathway to siloxane (red dotted line).

Experimental Protocols

Protocol A: In Situ Catalyst Preparation (Recommended)

Rationale: Alkyl silanediols like cyclohexyl-methyl-silanediol can dehydrate to siloxanes upon prolonged storage. Fresh preparation from the dichlorosilane precursor ensures active monomeric species.

Reagents:

-

Cyclohexyl-methyl-dichlorosilane (

) -

Diethyl ether (

) or THF -

Buffered aqueous solution (Phosphate buffer pH 7.0)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of

in 5 mL of -

Hydrolysis: Add 5 mL of cold phosphate buffer (pH 7) dropwise with vigorous stirring. Note: Neutral pH is critical; acid/base accelerates condensation.

-

Extraction: Stir for 10 mins. Separate the organic layer. Wash once with cold brine.

-

Validation (The "Siloxane Check"): Take a 50 µL aliquot, evaporate, and run a rapid

NMR.-

Pass: Sharp singlets for Si-Me.

-

Fail: Multiple/broad peaks indicate oligomerization.

-

-

Use: Use the ether solution immediately for the catalytic reaction.

Protocol B: Catalytic Application (N-Acyl Mannich Reaction)

This protocol demonstrates the use of cyclohexyl-methyl-silanediol to catalyze the addition of silyl ketene acetals to isoquinolines (anion-binding pathway).

Reaction Setup:

| Component | Equiv. | Concentration | Notes |

|---|---|---|---|

| Substrate (Isoquinoline derivative) | 1.0 | 0.1 M | Electrophile precursor |

| Nucleophile (Silyl Ketene Acetal) | 1.2 | - | Moisture sensitive |

| Catalyst (Cy-Me-Silanediol) | 0.1 - 0.2 | - | 10-20 mol% loading |

| Acylating Agent (Troc-Cl) | 1.1 | - | Activates isoquinoline |

| Solvent (Toluene or CH2Cl2) | - | - | Anhydrous required |

Workflow:

-

Activation: In a flame-dried flask under Argon, combine Isoquinoline (1.0 equiv) and Troc-Cl (1.1 equiv) in Toluene. Stir 15 min to form the N-acyl isoquinolinium ion (cationic intermediate).

-

Catalyst Addition: Add the freshly prepared Cyclohexyl-methyl-silanediol (0.2 equiv).

-

Nucleophile Addition: Add Silyl Ketene Acetal (1.2 equiv) slowly at -78 °C or RT (substrate dependent).

-

Quench: Monitor by TLC. Quench with sat.

.

Optimization & Troubleshooting Guide

The primary failure mode for this catalyst is dimerization/oligomerization .

Solvent Effects on Catalysis

Silanediols rely on H-bonding; therefore, competitive polar solvents (DMSO, MeOH) deactivate the catalyst.

| Solvent | Dielectric Constant | Suitability | Observation |

| Toluene | 2.38 | High | Promotes tight ion-pairing; prevents catalyst aggregation. |

| Dichloromethane | 8.93 | Medium | Good solubility, but slightly competes for H-bonds. |

| THF | 7.58 | Low | Oxygen lone pairs compete with substrate for silanediol protons. |

| Methanol | 32.7 | None | Completely washes out H-bonding interactions. |

Workflow Visualization: Optimization Loop

Caption: Decision matrix for optimizing silanediol catalysis. Aggregation and condensation are the two primary failure modes.

References

-

Mattson, A. E., et al. (2011). "Silanediols: A New Class of Hydrogen Bond Donor Catalysts."[7][8][9][10][11][12] Organic Letters, 13(15), 4012–4015.

-

Franz, A. K., et al. (2011).[10] "Cooperative Hydrogen-Bonding Effects in Silanediol Catalysis." Organic Letters, 13(24), 6354–6357.

-

Schafer, A. G., Wieting, J. M., & Mattson, A. E. (2013).[8] "Silanediols as Anion-Binding Catalysts." Angewandte Chemie International Edition, 52(43), 11321–11324.[8]

-

Tran, N. T., & Franz, A. K. (2019). "Silanediol Anion Binding and Enantioselective Catalysis." Synthesis, 51(10), 2107–2115.[13]

-

So, S. S., & Mattson, A. E. (2012). "Urea Activation of Nitrocyclopropane Carboxylates." Journal of the American Chemical Society, 134(21), 8798–8801. (Contextual reference for H-bond donor comparison).

Sources

- 1. Silanediol Anion Binding and Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Cyclohexyl-methyl-silanediol | 18295-72-2 [smolecule.com]

- 3. Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Silanediols: a new class of hydrogen bond donor catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral silanediols in anion-binding catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Silanediol Anion Binding and Enantioselective Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Modification Using Cyclohexyl-methyl-silanediol

Introduction: Engineering Surfaces with Precision using Cyclohexyl-methyl-silanediol

In the realms of advanced materials, biotechnology, and drug development, the ability to precisely control the surface properties of a material is paramount. Surface modification can dictate a material's interaction with its environment, influencing everything from biocompatibility and cellular adhesion to hydrophobicity and lubricity. Silanization, the process of grafting silane molecules onto a surface, stands out as a robust and versatile method for achieving this control.[1] This guide focuses on a specific and highly promising agent in the silane family: Cyclohexyl-methyl-silanediol (CMSD).

Cyclohexyl-methyl-silanediol, with the chemical formula C₇H₁₆O₂Si, is a silanediol compound featuring a cyclohexyl and a methyl group attached to a silicon atom that is also bonded to two hydroxyl groups.[2] This unique structure offers distinct advantages over more common silanizing agents like trialkoxy or trichlorosilanes. The presence of two hydroxyl groups makes it a direct precursor for forming stable siloxane bonds with hydroxylated surfaces without the need for a pre-hydrolysis step, which is often a source of variability and uncontrolled polymerization in solution.[3][4] The bulky cyclohexyl group, in conjunction with the methyl group, allows for the creation of well-defined, hydrophobic, and sterically accessible surfaces.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide to understanding and implementing surface modification techniques using cyclohexyl-methyl-silanediol. We will delve into the fundamental principles, provide detailed, field-proven protocols for both solution and vapor-phase deposition, and outline essential characterization techniques to validate your modified surfaces.

Physicochemical Properties of Cyclohexyl-methyl-silanediol

A thorough understanding of the reagent's properties is critical for successful and reproducible surface modification.

| Property | Value | Reference |

| CAS Number | 18295-72-2 | [2] |

| Molecular Formula | C₇H₁₆O₂Si | [2] |

| Molecular Weight | 160.29 g/mol | [2] |

| Appearance | White to gray crystalline powder | |

| IUPAC Name | cyclohexyl(dihydroxy)methylsilane | [2] |

| Synthesis | Typically synthesized via hydrolysis of corresponding chlorosilanes (e.g., dichloromethylcyclohexylsilane).[2] |

The Science of Silanization with Cyclohexyl-methyl-silanediol: A Mechanistic Overview

The efficacy of CMSD in surface modification lies in the reactivity of its silanol (Si-OH) groups with hydroxylated surfaces, such as silica (SiO₂), glass, and many metal oxides. The reaction proceeds through a condensation mechanism, forming stable siloxane (Si-O-Si) bonds between the CMSD molecule and the substrate.

The primary reaction at the surface can be represented as:

Substrate-OH + HO-Si(CH₃)(C₆H₁₁)-OH → Substrate-O-Si(CH₃)(C₆H₁₁)-OH + H₂O

Adjacent grafted CMSD molecules can also undergo self-condensation, leading to a cross-linked, stable monolayer:

2 x Substrate-O-Si(CH₃)(C₆H₁₁)-OH → Substrate-O-Si(CH₃)(C₆H₁₁)-O-Si(CH₃)(C₆H₁₁)-O-Substrate + H₂O

The use of a diol, like CMSD, offers a more controlled reaction compared to tri-functional silanes. With two reactive sites, the potential for uncontrolled vertical polymerization is reduced, favoring the formation of a well-ordered monolayer. The bulky cyclohexyl group also plays a crucial role in sterically hindering excessive cross-linking, further promoting a uniform surface coverage.

Protocols for Surface Modification

The choice between solution-phase and vapor-phase deposition depends on the substrate geometry, desired coating uniformity, and available equipment. Both methods, when optimized, can yield high-quality hydrophobic surfaces.

Protocol 1: Solution-Phase Deposition of Cyclohexyl-methyl-silanediol

This method is well-suited for treating samples of various shapes and sizes and is generally simpler to implement than vapor-phase deposition.

1. Materials and Reagents:

-

Cyclohexyl-methyl-silanediol (CMSD)

-

Anhydrous toluene (or other anhydrous non-polar solvent like hexane)

-

Substrates (e.g., silicon wafers, glass slides)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water (18 MΩ·cm)

-

Acetone (ACS grade or higher)

-

Isopropanol (ACS grade or higher)

-

Nitrogen gas (high purity)

-

Glassware (cleaned and oven-dried)

-

Sonicator

-

Hot plate

2. Substrate Preparation (Critical for Monolayer Quality):

-

Clean the substrates by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

Dry the substrates under a stream of high-purity nitrogen.

-

Activate the surface by immersing the substrates in Piranha solution for 30-60 minutes at 80-90°C. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

-

Carefully remove the substrates and rinse extensively with DI water.

-

Dry the substrates again under a stream of nitrogen and immediately use for silanization.

3. Silanization Procedure:

-

Prepare a 1-5 mM solution of CMSD in anhydrous toluene in a clean, dry glass container.

-

Immerse the cleaned and activated substrates in the CMSD solution.

-

Seal the container and allow the reaction to proceed for 2-12 hours at room temperature. The optimal time may need to be determined empirically for your specific substrate and desired surface properties.

-

After the desired immersion time, remove the substrates from the solution.

-

Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.

-

Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to further remove any loosely bound aggregates.

-

Dry the substrates under a stream of nitrogen.

-

Cure the coated substrates by baking in an oven at 110-120°C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.

Protocol 2: Vapor-Phase Deposition of Cyclohexyl-methyl-silanediol

Vapor-phase deposition can produce highly uniform and reproducible monolayers, especially on flat substrates, and is often preferred for applications in microelectronics and sensors.

1. Materials and Reagents:

-

Cyclohexyl-methyl-silanediol (CMSD)

-

Substrates (e.g., silicon wafers, glass slides)

-

Vacuum desiccator or a dedicated vacuum chamber

-

Vacuum pump

-

Small, clean vials

-

Piranha solution (as in Protocol 1)

-

DI water, acetone, isopropanol, nitrogen gas

2. Substrate Preparation:

-

Follow the same substrate preparation steps as outlined in Protocol 1. A pristine, hydroxylated surface is crucial for successful vapor-phase silanization.

3. Silanization Procedure:

-

Place a small, open vial containing a small amount (e.g., 50-100 mg) of CMSD powder inside the vacuum desiccator/chamber.

-

Place the cleaned and activated substrates in the desiccator, ensuring they are not in direct contact with the CMSD.

-

Evacuate the desiccator to a low pressure (e.g., <1 Torr).

-

Allow the deposition to proceed for 2-24 hours at room temperature. The deposition time will depend on the vapor pressure of CMSD, the volume of the chamber, and the desired surface coverage.

-

After the deposition period, vent the chamber with dry nitrogen gas.

-

Remove the coated substrates.

-

(Optional but recommended) Rinse the substrates with an anhydrous solvent like toluene or hexane to remove any loosely adsorbed molecules.

-

Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes.

Characterization of Modified Surfaces

Thorough characterization is essential to confirm the successful modification of the surface and to understand its properties.

| Technique | Information Provided | Expected Results for CMSD-modified Surface |

| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity and surface energy.[5] | A significant increase in the water contact angle (>90°) compared to the clean, hydrophilic substrate (<10°). |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface.[6] | Presence of Si 2p, C 1s, and O 1s peaks. High-resolution scans can confirm the formation of Si-O-Substrate bonds. |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, and homogeneity of the monolayer.[6] | A smooth, uniform surface with low root-mean-square (RMS) roughness, indicative of a well-formed monolayer. |

| Ellipsometry | Thickness of the deposited film. | A film thickness consistent with a monolayer of CMSD (typically in the range of a few nanometers). |

Applications in Research and Drug Development

The unique properties of surfaces modified with cyclohexyl-methyl-silanediol open up a range of applications:

-

Creation of Hydrophobic and Oleophobic Surfaces: The bulky cyclohexyl group provides excellent water and oil repellency, useful for microfluidic devices, anti-fouling coatings, and specialized labware.

-

Improving Biocompatibility: While highly hydrophobic surfaces can sometimes elicit a foreign body response, the controlled nature of the CMSD monolayer may offer improved biocompatibility for certain medical implants and devices.[7][8] Further in-vitro and in-vivo studies are warranted to fully elucidate the biocompatibility of CMSD-modified surfaces.

-

Drug Delivery Systems: Functionalized nanoparticles with a hydrophobic shell created using CMSD can be explored for the encapsulation and controlled release of hydrophobic drugs.

-

Chromatography: The non-polar nature of the cyclohexyl group makes CMSD a candidate for creating stationary phases for reverse-phase chromatography.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low water contact angle after modification | Incomplete surface hydroxylation; Contaminated solvent or silane; Insufficient reaction time. | Ensure thorough cleaning and activation of the substrate; Use fresh, anhydrous solvents and high-purity silane; Increase the reaction time. |

| Hazy or non-uniform coating | Uncontrolled polymerization of silane in solution; Presence of water in the solvent. | Use anhydrous solvents and handle in a dry environment (e.g., glove box); Decrease the silane concentration; Sonicate the substrate after deposition to remove aggregates. |

| Poor adhesion of the coating | Inadequate surface preparation; Insufficient curing. | Re-optimize the substrate cleaning and activation protocol; Ensure the curing step is performed at the correct temperature and for a sufficient duration. |

Conclusion

Cyclohexyl-methyl-silanediol is a valuable tool for researchers seeking to create well-defined, hydrophobic surfaces. Its diol functionality offers a more controlled reaction pathway compared to traditional tri-functional silanes, leading to the formation of high-quality self-assembled monolayers. The protocols and characterization techniques outlined in these application notes provide a solid foundation for successfully implementing CMSD-based surface modification in a variety of research and development applications. As with any surface chemistry, meticulous attention to cleanliness, reagent purity, and reaction conditions is paramount to achieving reproducible and reliable results.

References

-

Kaas, R. L., & Kardos, J. L. (1970). The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. Defense Technical Information Center. [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.

- Fadavi, R., & Welle, F. (2020).

- Gallas, J. P., Gabel, M., & Thull, R. (2023). Revisiting Alkoxysilane Assembly on Silica Surfaces: Grafting versus Homo-Condensation in Solution. Journal of the American Chemical Society.

- Maoz, R., & Sagiv, J. (1984). On the formation and structure of self-assembling monolayers. I. A comparative ATR-wettability study of Langmuir-Blodgett and adsorbed films on flat substrates. Journal of Colloid and Interface Science, 100(2), 465-496.

- Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554.

- Szczepanski, C., & Latour, R. A. (2006). Stability of silane modifiers on alumina nanoporous membranes. Journal of Colloid and Interface Science, 304(1), 125-131.

- Spange, S., & Huhle, M. (2018). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. Chemistry–A European Journal, 24(53), 14194-14202.

- Chibowski, E., & Perea-Carpio, R. (2002). Influence of relative humidity on the wettability of silicon wafer surfaces. Langmuir, 18(16), 6299-6304.

- Anderson, J. M., Rodriguez, A., & Chang, D. T. (2008). Foreign body reaction to biomaterials. In Seminars in immunology (Vol. 20, No. 2, pp. 86-100). WB Saunders.

-

Droplet Lab. (2024). Surface Energy Measurement – Definitive Guide. [Link]

- Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). The structure of self-assembled monolayers of alkylsiloxanes on silicon: a comparison of results from ellipsometry and low-angle x-ray reflectivity. Langmuir, 5(4), 1074-1087.

- Kenausis, G. L., Voros, J., Elbert, D. L., Huang, N. P., Hofer, R., Ruiz-Taylor, L., ... & Hubbell, J. A. (2000). Poly(l-lysine)-g-poly(ethylene glycol) layers on metal oxide surfaces: attachment mechanism and effects of polymer architecture on resistance to protein adsorption. Journal of Physical Chemistry B, 104(14), 3298-3309.

- Plueddemann, E. P. (1991). Silane coupling agents. Springer Science & Business Media.

- Atri, A. (2020).

- Mittal, K. L. (Ed.). (2012). Silanes and other coupling agents. CRC press.

- McNeff, C., & Zsom, R. (2000). Chromatography Problem Solving and Troubleshooting.

- Linford, M. R., & Chidsey, C. E. (1993). Alkylation of silicon and germanium surfaces. Journal of the American Chemical Society, 115(26), 12631-12632.

-

PubChem. Cyclohexyl-methyl-silanediol. [Link]

-

Preprints.org. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]

- Sterzynska, K., Budna, J., Frydrych-Tomczak, E., Hreczycho, G., Malinska, A., Maciejewski, H., & Zabel, M. (2014). Silane-modified surfaces in specific antibody-mediated cell recognition. Folia histochemica et cytobiologica, 52(3), 250-255.

- Anderson, J. M. (2001).

- Chen, Y. C., & Lo, Y. L. (2017). Precise Measurement of the Surface Shape of Silicon Wafer by Using a New Phase-Shifting Algorithm and Wavelength-Tuning Interferometer. Sensors, 17(10), 2348.

-

ResearchGate. (2021). Vapor or liquid phase deposition of silane monolayer on bare silicon- quickest method?. [Link]

-

Wikipedia. Wafer bond characterization. [Link]

-

KRÜSS Scientific. Biocompatibility of medical implants. [Link]

-

MDPI. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]

-

ResearchGate. (2018). Silane adsorption onto cellulose fibers: Hydrolysis and condensation reactions. [Link]

-

Para-Coat Technologies, Inc. (2024). Troubleshooting Parylene Coating Issues: Common Problems and Solutions. [Link]

-

PubMed. (2014). Silane-modified surfaces in specific antibody-mediated cell recognition. [Link]

-

AIP Publishing. (2021). A novel method to detect wafer-bonding energy using function fitting. [Link]

-

ResearchGate. (2014). Silane-modified surfaces in specific antibody-mediated cell recognition. [Link]

-

Allied Academies. (2023). Biocompatibility and longevity in dental implants: A review of current materials and techniques. [Link]

-

Vacuum Technology & Coating. (2016). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO₂, and Characterization of the Resulting Monolayers. [Link]

-

ResearchGate. (2011). AFM study of perfluoroalkylsilane and alkylsilane self-assembled monolayers for anti-stiction in MEMS/NEMS. [Link]

-

BoPin. (2024). Sealant Troubleshooting: Common Problems And Solutions. [Link]

-

Journal of Chromatographic Science. (2000). Chromatography Problem Solving and Troubleshooting. [Link]

-

Gelest. Applying a Silane Coupling Agent. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biocompatibility of medical implants | KRÜSS Scientific [kruss-scientific.com]

- 6. researchgate.net [researchgate.net]

- 7. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

Application Notes and Protocols: A Guide to the Functionalization of Silica Nanoparticles with Cyclohexyl Silanediols

Introduction: The Critical Role of Surface Functionalization in Nanoparticle Performance

Silica nanoparticles (SiNPs) are a cornerstone of advanced materials science, offering a versatile platform for a myriad of applications, from drug delivery to catalysis and diagnostics.[1] Their value is profoundly enhanced through surface functionalization, a process that tailors their surface chemistry to achieve specific and desired interactions with their environment.[2][3] The covalent attachment of organic moieties to the nanoparticle surface can dramatically alter properties such as hydrophobicity, colloidal stability, and biocompatibility, thereby enabling their use in complex biological and chemical systems.[1][4]

Among the vast array of functionalizing agents, organosilanes are paramount. Traditional approaches often utilize trialkoxysilanes, which, while effective, can sometimes lead to uncontrolled polymerization and multilayer formation on the nanoparticle surface. An alternative and compelling strategy is the use of organosilanediols, which offer a more controlled, self-limiting reaction with the silica surface, potentially leading to a more uniform and stable monolayer coverage.

This guide provides a comprehensive overview and detailed protocols for the functionalization of silica nanoparticles with a specific and highly advantageous class of organosilanediols: cyclohexyl silanediols. The introduction of the bulky and hydrophobic cyclohexyl group onto the silica surface imparts unique properties that are particularly beneficial for applications in reversed-phase chromatography and the controlled delivery of hydrophobic drugs.[5][6] We will delve into the synthesis of the cyclohexyl silanediol precursor, the subsequent grafting process onto silica nanoparticles, and the essential characterization techniques to validate the functionalization.

The "Why": Advantages of Cyclohexyl Silanediol Functionalization

The choice of the functionalizing agent is dictated by the intended application. The cyclohexyl moiety offers a unique combination of properties:

-

Enhanced Hydrophobicity: The non-polar, cyclic aliphatic structure of the cyclohexyl group significantly increases the hydrophobicity of the silica surface. This is a critical attribute for creating stationary phases in reversed-phase high-performance liquid chromatography (HPLC) and for designing nanocarriers for hydrophobic drug molecules.[5][7]

-

Improved Hydrolytic Stability: The steric hindrance provided by the bulky cyclohexyl group can shield the underlying siloxane bonds from hydrolytic cleavage, potentially leading to a more robust and stable functionalized surface, especially in aqueous environments.

-

Controlled Surface Coverage: The use of a diol, as opposed to a tri-functional silane, can offer more controlled grafting, reducing the likelihood of vertical polymerization and promoting the formation of a well-defined monolayer.

These properties make cyclohexyl silanediol-functionalized silica nanoparticles a powerful tool for researchers in drug development, analytical chemistry, and materials science.

Experimental Section: From Precursor Synthesis to Functionalized Nanoparticles

This section provides detailed protocols for the key experimental workflows. It is crucial to perform these steps in a well-ventilated fume hood and with appropriate personal protective equipment, as organosilanes and their precursors can be hazardous.

Part 1: Synthesis of Cyclohexyl Silanediol Precursor

The synthesis of cyclohexyl silanediol typically proceeds through a two-step process: the synthesis of the corresponding dichlorosilane followed by its controlled hydrolysis.

Workflow for Cyclohexyl Silanediol Synthesis

Caption: Synthesis pathway for cyclohexyl silanediol.

Protocol 1.1: Synthesis of Cyclohexyldichlorosilane

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: In the dropping funnel, place a solution of trichlorosilane in anhydrous diethyl ether. In the flask, add a solution of cyclohexylmagnesium bromide (a Grignard reagent) in anhydrous diethyl ether.

-

Reaction: Cool the flask in an ice bath. Slowly add the trichlorosilane solution to the Grignard reagent with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours.

-

Work-up: Cool the reaction mixture and filter to remove the magnesium salts.

-

Purification: Purify the resulting cyclohexyldichlorosilane by fractional distillation under reduced pressure.

Protocol 1.2: Controlled Hydrolysis to Cyclohexyl Silanediol

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the purified cyclohexyldichlorosilane in an organic solvent such as toluene.

-

Hydrolysis: Prepare a dilute aqueous solution of a weak base (e.g., ammonium hydroxide or sodium bicarbonate). Cool the dichlorosilane solution in an ice bath and slowly add the aqueous base solution with vigorous stirring. The stoichiometry of water is critical to favor the formation of the diol over polysiloxanes.

-

Stirring: Allow the mixture to stir at low temperature for several hours.

-

Extraction: Separate the organic layer and wash it with deionized water to remove any remaining salts.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude cyclohexyl silanediol.

-

Purification: The crude product may be purified by recrystallization or column chromatography.

Part 2: Functionalization of Silica Nanoparticles

This protocol describes the post-grafting method for attaching the synthesized cyclohexyl silanediol to the surface of pre-synthesized silica nanoparticles.

Workflow for Silica Nanoparticle Functionalization

Caption: Post-grafting of cyclohexyl silanediol onto silica nanoparticles.

Protocol 2.1: Grafting of Cyclohexyl Silanediol onto Silica Nanoparticles

-

Activation of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120-150 °C for at least 4 hours to remove physisorbed water and expose the surface silanol groups.

-

Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene using sonication to ensure a uniform suspension.

-

Reaction: Add the synthesized cyclohexyl silanediol to the silica nanoparticle suspension. The amount of silanediol should be calculated based on the desired grafting density and the surface area of the nanoparticles.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours with continuous stirring under an inert atmosphere.

-

Purification: After the reaction, cool the suspension to room temperature. Separate the functionalized nanoparticles by centrifugation.

-

Washing: Wash the nanoparticles repeatedly with toluene and then with ethanol to remove any unreacted silanediol and byproducts. Centrifuge and redisperse the particles between each wash.

-

Drying: Dry the final product in a vacuum oven at 60-80 °C overnight.

Characterization: Validating the Functionalization

A suite of analytical techniques is essential to confirm the successful grafting of cyclohexyl silanediols onto the silica nanoparticles and to quantify the extent of functionalization.

| Technique | Purpose | Expected Observations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of new peaks corresponding to C-H stretching and bending vibrations of the cyclohexyl group (typically in the 2850-2950 cm⁻¹ and ~1450 cm⁻¹ regions). |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the silica surface. | A weight loss step at temperatures corresponding to the decomposition of the cyclohexyl groups, allowing for the calculation of grafting density.[8] |

| Solid-State ¹³C and ²⁹Si NMR Spectroscopy | To provide detailed structural information about the grafted organic layer and its bonding to the silica surface. | Resonances corresponding to the carbon atoms of the cyclohexyl ring in ¹³C NMR. Changes in the ²⁹Si NMR spectrum indicating the formation of new Si-O-Si bonds between the silanediol and the silica surface. |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles before and after functionalization. | To confirm that the nanoparticle morphology is preserved during the functionalization process and to check for aggregation. |

| Contact Angle Measurement | To assess the change in surface hydrophobicity. | A significant increase in the water contact angle on a film of the functionalized nanoparticles compared to the unmodified silica, indicating a successful hydrophobic modification. |

Applications in Drug Development and Beyond

The unique properties of cyclohexyl silanediol-functionalized silica nanoparticles open up a range of applications, particularly in areas requiring hydrophobic interactions.

Reversed-Phase Chromatography

The hydrophobic surface of these nanoparticles makes them an excellent stationary phase for reversed-phase chromatography.[5] The cyclohexyl group provides a different selectivity compared to traditional C8 or C18 phases, which can be advantageous for the separation of certain classes of molecules, including isomers and other structurally similar compounds.[9]

Controlled Drug Delivery

Mesoporous silica nanoparticles functionalized with cyclohexyl silanediols can serve as efficient carriers for hydrophobic drugs.[1][6] The hydrophobic surface can enhance the loading capacity of non-polar drug molecules and modulate their release profile.[10][11] The controlled release can be triggered by changes in the surrounding medium, making these nanoparticles promising candidates for targeted drug delivery systems.

Troubleshooting and Considerations

-

Incomplete Functionalization: This can be due to insufficient activation of the silica surface, the presence of water in the reaction medium, or a low reaction temperature/time. Ensure proper drying of the nanoparticles and use of anhydrous solvents.

-

Nanoparticle Aggregation: Aggregation can occur during the functionalization or purification steps. Proper sonication and control of the nanoparticle concentration are crucial.

-